Maropitant citrate anhydrous

説明

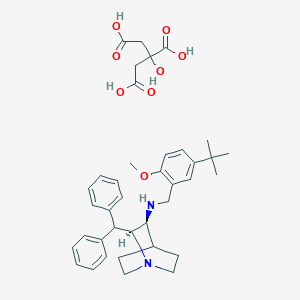

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZPFSKCXRGRIO-PNXDLZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235458 | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862543-54-2 | |

| Record name | Maropitant citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAROPITANT CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Maropitant Citrate Anhydrous

Neurokinin-1 (NK1) Receptor Antagonism: Mechanism of Action

Maropitant (B1663616) citrate (B86180) exerts its antiemetic effects by acting as a competitive antagonist at the NK1 receptor. nih.govnih.gov The NK1 receptor is a G protein-coupled receptor, and its primary endogenous ligand is Substance P, a neuropeptide belonging to the tachykinin family. europa.eunih.govdvm360.com Substance P plays a crucial role as a neurotransmitter in the complex process of emesis, with significant concentrations found in the nuclei that constitute the emetic center of the brain. europa.eueuropa.euzoetisus.com

The emetic center, which includes the area postrema, nucleus tractus solitarius, and the dorsal motor nucleus of the vagus, integrates signals from various sources to initiate the vomiting reflex. europa.eudvm360.comzoetisus.com Maropitant, by blocking the binding of Substance P to NK1 receptors within this center, effectively inhibits both central and peripheral pathways that trigger vomiting. europa.eudvm360.comzoetisus.com This mechanism of action provides maropitant with a broad spectrum of antiemetic activity against a wide range of emetic stimuli. zoetisus.comwikipedia.org

Specificity and Selectivity Profile (e.g., NK1 vs. NK2, NK3)

Maropitant demonstrates a high degree of specificity and selectivity for the NK1 receptor over other neurokinin receptors, namely the NK2 and NK3 receptors. dvm360.comwikipedia.org The tachykinin family of neuropeptides includes not only Substance P but also neurokinin A (NKA) and neurokinin B (NKB), which preferentially bind to NK2 and NK3 receptors, respectively. nih.gov In vitro assays have confirmed that maropitant binds selectively to the NK1 receptor, leading to a dose-dependent functional antagonism of Substance P's activity. europa.eueuropa.eu This high selectivity is a key factor in its safety profile, as it minimizes off-target effects that could arise from interactions with other receptors. wikipedia.org While NK1 and NK2 receptors can form heterodimers, and NK3 receptors can form homodimers, maropitant's primary action is focused on the NK1 receptor. nih.gov

Interaction with Substance P and Tachykinin Pathways

Substance P is the preferred ligand for the NK1 receptor and is a key mediator in the tachykinin pathway involved in emesis. dvm360.com This neuropeptide is an excitatory neurotransmitter that, upon binding to NK1 receptors, initiates a cascade of events leading to the sensation of nausea and the act of vomiting. nih.gov These receptors are located on vagal afferent nerves in the gastrointestinal tract, in the chemoreceptor trigger zone (CTZ), and within the emetic center of the brain. wikipedia.orgncats.io

Maropitant's structural similarity to Substance P allows it to effectively compete for and occupy the NK1 receptor binding sites. wikipedia.org By preventing Substance P from binding, maropitant blocks the downstream signaling that would otherwise lead to emesis. europa.eunih.govncats.io This inhibition of the final common pathway of the vomiting reflex is what gives maropitant its broad-spectrum efficacy. dvm360.com The involvement of Substance P and NK1 receptors extends beyond emesis to include roles in pain transmission, inflammation, and stress responses. nih.govnih.gov

Receptor Binding Kinetics and Dynamics

The interaction of maropitant with the NK1 receptor is characterized by high affinity. nih.gov Pharmacokinetic studies have shown that maropitant is highly protein-bound in plasma, with a binding rate of 99.5%. zoetisus.comwikipedia.org Following subcutaneous administration in dogs, the bioavailability is approximately 90.7%, while in cats it is 91.3%. europa.eueuropa.eu The volume of distribution at steady-state after intravenous administration in dogs ranges from approximately 4.4 to 7.0 L/kg. europa.eu In horses, the elimination half-life after intravenous administration is approximately 10.37 hours, and after intragastric administration, it is about 9.64 hours. nih.gov

Intracellular Signaling Cascades Modulated by NK1 Receptor Antagonism

The binding of Substance P to the G protein-coupled NK1 receptor typically activates various intracellular signaling pathways. nih.govnih.gov These pathways can involve different Gα subunits (such as Gq/11, Gs, G12/13, Gi), leading to the activation of enzymes like phospholipase C (PLC) and adenylate cyclase. nih.gov

By acting as an antagonist, maropitant prevents the initiation of these cascades by Substance P. nih.gov For instance, the activation of PLC by the Substance P-NK1 receptor complex would normally lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking the initial binding event, maropitant effectively inhibits these downstream signaling events that are crucial for the emetic reflex. europa.eunih.gov Furthermore, studies have shown that NK1 receptor activation can lead to ERK phosphorylation, a process that is downregulated by NK1 receptor antagonism. nih.gov

Pharmacokinetic Research of Maropitant Citrate Anhydrous

Systemic Absorption and Bioavailability

The systemic absorption and bioavailability of maropitant (B1663616) citrate (B86180) anhydrous are significantly influenced by the route of administration and various physiological factors.

Route-Dependent Absorption Profiles (e.g., Oral, Subcutaneous, Intravenous)

The administration route is a primary determinant of maropitant's bioavailability. Following subcutaneous injection in dogs, the bioavailability is notably high, reported at 90.7%. nih.goveuropa.euzoetis.co.zanoahcompendium.co.ukeuropa.eueuropa.eueuropa.eu This high percentage indicates efficient absorption from the subcutaneous tissue into the systemic circulation. After a single subcutaneous dose of 1 mg/kg in dogs, the maximum plasma concentration (Cmax) of approximately 92 ng/mL is reached within 0.75 hours (Tmax). zoetis.co.zanoahcompendium.co.ukeuropa.eueuropa.eueuropa.eu

In contrast, oral administration results in significantly lower bioavailability. At a 2 mg/kg oral dose, the bioavailability is 23.7%, which increases to 37.0% at an 8 mg/kg dose. nih.govresearchgate.net This suggests that a substantial portion of the orally administered drug does not reach the systemic circulation. The time to reach maximum plasma concentration (Tmax) after oral administration is approximately 1.9 hours for a 2 mg/kg dose and 1.7 hours for an 8 mg/kg dose. nih.goveuropa.eu

Intravenous administration, by definition, results in 100% bioavailability. Following a single intravenous dose of 1 mg/kg in dogs, the initial plasma concentration was 363 ng/mL. noahcompendium.co.ukeuropa.eueuropa.eueuropa.eu The systemic clearance of maropitant following intravenous administration has been determined to be 970, 995, and 533 mL/h/kg at doses of 1, 2, and 8 mg/kg, respectively. nih.govresearchgate.netzoetisus.com

Interactive Table: Pharmacokinetic Parameters of Maropitant in Dogs by Administration Route

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) |

|---|---|---|---|---|

| Subcutaneous | 1 | 90.7 | 0.75 | 92 |

| Oral | 2 | 23.7 | 1.9 | 81 |

| Oral | 8 | 37.0 | 1.7 | 776 |

| Intravenous | 1 | 100 | - | 363 (initial) |

Factors Influencing Bioavailability (e.g., Prandial Status, Non-linear Kinetics)

The lower bioavailability of orally administered maropitant is primarily attributed to first-pass metabolism in the liver. nih.govresearchgate.net This phenomenon involves the metabolism of the drug by liver enzymes before it can reach the systemic circulation, thereby reducing the amount of active drug available.

Interestingly, the prandial status, or the presence of food, does not have a significant impact on the oral bioavailability of maropitant. nih.govresearchgate.netzoetisus.comnih.gov This indicates that the drug can be administered without regard to feeding times.

Maropitant exhibits non-linear kinetics, particularly with oral administration. nih.goveuropa.eu This means that an increase in the dose does not result in a proportionally equal increase in plasma concentration. This is evident in the difference in bioavailability between the 2 mg/kg and 8 mg/kg oral doses. nih.govresearchgate.net The non-linear kinetics are thought to be due to the saturation of metabolic enzymes, specifically the low-capacity cytochrome P-450 isoenzyme CYP2D15. zoetisus.comzoetisus.com As doses increase into the 20-50 mg/kg range, dose proportionality is re-established, likely due to the involvement of a higher capacity enzyme, CYP3A12. zoetisus.comzoetisus.com This dose-dependent pharmacokinetic behavior leads to drug accumulation with repeated dosing. nih.gov

Distribution Characteristics

Once absorbed into the systemic circulation, maropitant is distributed throughout the body, with specific characteristics regarding tissue penetration and protein binding.

Tissue Distribution and Blood-Brain Barrier Penetration

Maropitant is a neurokinin-1 (NK₁) receptor antagonist that exerts its primary effect by inhibiting the binding of substance P in the central nervous system. researchgate.netdrugs.comncats.io Substance P and its NK₁ receptors are found in significant concentrations within the emetic center of the brainstem, including the area postrema and the nucleus tractus solitarius. europa.euzoetisus.com This indicates that maropitant effectively crosses the blood-brain barrier to reach its target sites of action.

Plasma Protein Binding Dynamics

Maropitant is highly bound to plasma proteins in dogs, with a binding rate reported to be greater than 99%. zoetis.co.zanoahcompendium.co.ukeuropa.eu Specifically, some sources state the plasma protein binding is 99.5%. zoetisus.comnih.govwikipedia.org This extensive binding to proteins such as albumin can influence the drug's distribution and elimination, as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

Volume of Distribution Studies

The volume of distribution (Vss) at steady-state provides an indication of the extent of a drug's distribution into the body's tissues. For maropitant, the Vss determined after intravenous administration in dogs ranged from approximately 4.4 to 7.0 L/kg. europa.euzoetis.co.zaeuropa.eu Other studies have reported a Vss of 9.3 L/kg. europa.eunoahcompendium.co.ukeuropa.eueuropa.eueuropa.eu A relatively large volume of distribution suggests that the drug is not confined to the plasma and distributes into various tissues.

Interactive Table: Distribution Characteristics of Maropitant in Dogs

| Parameter | Value |

|---|---|

| Plasma Protein Binding | >99% |

| Volume of Distribution (Vss) | 4.4 - 9.3 L/kg |

Biotransformation and Metabolism Pathways

The biotransformation of maropitant citrate anhydrous is a critical aspect of its pharmacokinetic profile, primarily occurring in the liver. This process involves enzymatic reactions that convert the drug into various metabolites, facilitating its eventual elimination from the body.

In dogs, the hepatic metabolism of maropitant is principally mediated by two cytochrome P450 (CYP) isoenzymes: CYP2D15 and CYP3A12. zoetisus.comzoetisus.comnih.gov In vitro enzyme kinetic studies suggest that the non-linear kinetics observed with maropitant may be partly due to the saturation of the low-capacity, high-affinity enzyme, CYP2D15. zoetisus.comzoetisus.comwikipedia.org As the dosage increases, the high-capacity, low-affinity enzyme, CYP3A12, is thought to play a more significant role, contributing to a return to dose proportionality. zoetisus.comzoetisus.comnih.gov

In cats, the specific cytochrome P450 isoforms involved in maropitant's hepatic biotransformation have been identified as CYP1A and CYP3A-related enzymes. zoetisus.comzoetisus.combioveta.eu This highlights species-specific differences in the metabolic pathways of the compound.

The extensive reliance on hepatic metabolism underscores the recommendation for cautious use of maropitant in animals with hepatic dysfunction. wikipedia.orgbioveta.eu

Research has identified multiple metabolites of maropitant. In vitro studies using liver microsomes have shown the formation of at least eight distinct metabolites (M1–M8), with seven likely resulting from oxidation by cytochrome P450 enzymes. europa.eu No modifications to the diphenyl group of the molecule were observed. europa.eu One metabolite was identified as a glucuronide of an oxidative metabolite. europa.eu

The principal metabolite of maropitant is CJ-18,518, a product of hydroxylation that is also pharmacologically active. wikipedia.orgdvm360.com In dogs, the urinary recovery of both maropitant and its major metabolite is minimal, accounting for less than 1% of the administered dose, indicating that renal excretion is not a primary elimination route for the parent drug or its main metabolite in this species. zoetisus.comeuropa.eu In cats, for the major metabolite, 10.4% of the maropitant dose was recovered in the urine and 9.3% in the feces. zoetisus.comzoetisus.comzoetisus.com

Elimination and Excretion Mechanisms

The elimination of this compound is primarily achieved through hepatic clearance. dvm360.comresearchgate.net Following metabolism in the liver, the resulting metabolites are excreted from the body.

Renal and fecal excretion are considered minor routes for the elimination of the parent compound, maropitant. zoetisus.comzoetisus.combioveta.eu In both dogs and cats, less than 1% of a subcutaneously administered dose is found unchanged in the urine or feces. zoetisus.comzoetisus.combioveta.eueuropa.eu However, the excretion of metabolites does occur via these routes. As mentioned previously, in cats, approximately 10.4% of the maropitant dose is recovered as its major metabolite in the urine and 9.3% in the feces. zoetisus.comzoetisus.comzoetisus.com

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetics of maropitant can be influenced by several factors, leading to variability in drug exposure and response among different animal populations.

Significant pharmacokinetic differences have been observed across various species.

Dogs vs. Cats: While both species rely on hepatic metabolism, the specific CYP enzymes involved differ. zoetisus.combioveta.eu The elimination half-life of maropitant is generally longer in cats (13-17 hours) compared to dogs (approximately 4-8 hours). dvm360.comavma.orgnih.gov Bioavailability after subcutaneous administration is high in both species, at 90.7% in dogs and 91.3% in cats. bioveta.euresearchgate.net

Horses: Following intravenous administration in horses, the elimination half-life was found to be 10.37 ± 2.07 hours, which is longer than in dogs but shorter than in cats. nih.gov The volume of distribution was 6.54 ± 1.84 L/kg. nih.gov Oral bioavailability in horses is variable and relatively low, at 13.3 ± 5.3%. nih.gov

Rabbits: Rabbits exhibit lower bioavailability after subcutaneous injection (around 58.9% to 60%) compared to dogs and cats. researchgate.netvettimes.comavma.org They also show a higher clearance rate. vettimes.comavma.org The maximum plasma concentration (Cmax) in rabbits is considerably lower than in dogs and cats at similar doses. researchgate.netvettimes.com

Chickens: In chickens, maropitant appears to be rapidly absorbed after subcutaneous injection. researchgate.net The maximum plasma concentration in chickens was significantly higher than in dogs, cats, and rabbits at the same dose. avma.org

The following table provides a comparative overview of key pharmacokinetic parameters of maropitant across different species after subcutaneous administration.

| Species | Bioavailability (SC) | Elimination Half-Life (SC) | Maximum Plasma Concentration (Cmax) at 1 mg/kg SC |

| Dog | 90.7% bioveta.euresearchgate.net | ~4-8 hours dvm360.com | ~92 ng/mL europa.eu |

| Cat | 91.3% bioveta.eu | 13-17 hours avma.org | ~269 ng/mL avma.org |

| Rabbit | ~60% vettimes.com | ~13.1 hours avma.org | ~14.4 ng/mL vettimes.com |

| Chicken | Not Determined | ~8.47 hours avma.org | ~915.6 ng/mL avma.org |

| Horse | Not Applicable | 10.37 ± 2.07 hours (IV) nih.gov | Not Applicable |

Age has been identified as a significant factor influencing the pharmacokinetics of maropitant, particularly in cats. Kittens exhibit a higher clearance of maropitant compared to adult cats. zoetisus.comzoetisus.comeuropa.eu This results in a shorter mean half-life in kittens. For instance, in kittens aged 4-7 months, the mean maropitant half-life is approximately 7.83 hours, whereas in adult cats, it is around 17.2 hours. zoetisus.comzoetisus.com This age-related difference in drug metabolism and elimination highlights the importance of considering the age of the animal when studying the pharmacokinetics of maropitant.

Impact of Physiological States (e.g., Hepatic Dysfunction)

The physiological state of an animal, particularly hepatic function, is a critical consideration in the pharmacokinetic profile of this compound. The liver is the primary site for the metabolism and clearance of maropitant, and any impairment in its function can significantly alter the drug's behavior in the body.

Detailed Research Findings

Maropitant is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. zoetisus.comeuropa.eu In dogs, the specific isoenzymes responsible for this biotransformation have been identified as CYP2D15 and CYP3A12. zoetisus.comnih.govdefra.gov.uk CYP2D15 is characterized as a high-affinity, low-capacity enzyme, while CYP3A12 is a low-affinity, high-capacity enzyme. zoetisus.comwikipedia.org This dual-enzyme pathway is significant, as repeated administration of maropitant can lead to the saturation of the high-affinity CYP2D15 enzyme. wikipedia.org This saturation results in reduced clearance and accumulation of the drug in the body over time. europa.eubioveta.eueuropa.euzoetisus.com

Given that maropitant is almost exclusively cleared by the liver, with less than 1% of the parent drug and its major metabolite being recovered in urine, renal impairment is not considered to have a significant impact on its pharmacokinetics. zoetisus.comnih.govdefra.gov.ukbioveta.eueuropa.eu Consequently, hepatic dysfunction is the primary physiological state of concern. Product labels and scientific literature consistently advise caution when administering maropitant to animals with liver disease. europa.eunih.govwikipedia.orgbioveta.eueuropa.euresearchgate.net The reduced metabolic capacity in such a state is expected to lead to decreased clearance and increased exposure (as measured by the area under the curve, or AUC) to the drug, potentially increasing the risk of adverse effects.

The high degree of plasma protein binding of maropitant, exceeding 99%, is another factor to consider in the context of hepatic dysfunction. defra.gov.ukbioveta.eueuropa.eu Liver disease can lead to hypoalbuminemia, a condition of low levels of albumin, the primary protein to which many drugs bind. A decrease in plasma protein concentration could theoretically result in a higher fraction of unbound, pharmacologically active maropitant, although this specific interaction has not been formally studied.

Pharmacokinetic Data in Healthy Dogs

To understand the potential impact of hepatic dysfunction, it is useful to review the pharmacokinetic parameters of maropitant in healthy dogs. The following table summarizes key pharmacokinetic values following a single intravenous (IV) dose.

| Pharmacokinetic Parameter | 1 mg/kg IV | 2 mg/kg IV | 8 mg/kg IV |

| Systemic Clearance (CL) | 970 mL/hr/kg | 995 mL/hr/kg | 533 mL/hr/kg |

| Volume of Distribution (Vd) | 9.3 L/kg | Not Reported | Not Reported |

| Elimination Half-Life (t½) | 5.8 hours | Not Reported | Not Reported |

| Data sourced from product information inserts. europa.eunih.gov |

The non-linear kinetics of maropitant are evident in the dose-dependent decrease in systemic clearance. nih.gov In a state of hepatic dysfunction, it is anticipated that these clearance values would be further reduced, leading to a longer elimination half-life and greater drug exposure.

Pharmacodynamic Research of Maropitant Citrate Anhydrous

Central Nervous System (CNS) Mediated Effects

Maropitant's primary mechanism of action is centered within the central nervous system, where it targets the critical components of the emetic pathway. drugs.comdvm360.comnih.gov

Modulation of the Emetic Center Brainstem Nuclei

The emetic center, located in the brainstem, is the central processing unit for vomiting. europa.eubioveta.eueuropa.eu It comprises several key nuclei, including the area postrema, nucleus tractus solitarius, and the dorsal motor nucleus of the vagus. europa.eudvm360.combioveta.eunih.gov Substance P is found in significant concentrations within these nuclei and is considered a primary neurotransmitter in the vomiting reflex. europa.eudvm360.com Maropitant (B1663616) selectively binds to NK1 receptors in these areas, competitively inhibiting the binding of substance P. europa.euqingmupharm.com This action effectively disrupts the signaling cascade that leads to the sensation of nausea and the act of vomiting. qingmupharm.com The activity of NK1 antagonists like maropitant may be more pronounced in the nucleus tractus solitarius compared to the area postrema. nih.gov

Inhibition of Neural Emetic Pathways

By acting on the emetic center, maropitant effectively inhibits neural pathways that trigger vomiting. europa.eutodaysveterinarypractice.com These pathways can be stimulated by various inputs, including those from the chemoreceptor trigger zone (CRTZ), the vestibular system (responsible for motion sickness), and higher brain centers. wikipedia.orgtodaysveterinarypractice.com Maropitant's ability to block the final common pathway of the vomiting reflex makes it a broad-spectrum antiemetic. dvm360.com

Peripheral Mediated Effects

In addition to its central actions, maropitant also exhibits effects in the periphery, further contributing to its antiemetic efficacy.

Gastrointestinal Tract Receptor Interactions

Neurokinin-1 receptors and substance P are also present in the gastrointestinal (GI) tract. dvm360.comtodaysveterinarypractice.com Maropitant can interact with these receptors in the gut, potentially modulating local signaling involved in nausea and vomiting. qingmupharm.comwikipedia.org By blocking substance P binding in the GI tract, maropitant can inhibit emetic signals originating from the periphery. wikipedia.org

Inhibition of Humoral Emetic Pathways

Humoral pathways involve substances circulating in the blood that can induce vomiting by stimulating the chemoreceptor trigger zone (CRTZ). europa.eutodaysveterinarypractice.com The CRTZ is located outside the blood-brain barrier, making it accessible to such substances. todaysveterinarypractice.com Maropitant's antagonism of NK1 receptors in the CRTZ helps to block the effects of these humoral emetic stimuli. todaysveterinarypractice.comtodaysveterinarypractice.com This dual action on both neural and humoral pathways contributes to its comprehensive antiemetic properties. europa.euzoetisus.comtodaysveterinarypractice.com

Comprehensive Pharmacodynamic Efficacy

The combined central and peripheral actions of maropitant result in a potent and broad-spectrum antiemetic efficacy. europa.eudvm360.comnih.gov It has been demonstrated to be effective against vomiting induced by a variety of stimuli.

Efficacy of Maropitant Against Various Emetics in Dogs:

| Emetic Agent | Type of Stimuli | Maropitant Efficacy | Placebo Response |

| Apomorphine | Central | 83.3% reduction in vomiting | 100% of dogs vomited |

| Syrup of Ipecac | Peripheral | 75% reduction in vomiting | 100% of dogs vomited |

| Cisplatin (B142131) | Central and Peripheral | High efficacy in preventing vomiting | Low efficacy in preventing vomiting |

This table summarizes the effectiveness of maropitant in preventing vomiting induced by different types of emetic stimuli in dogs, as reported in experimental studies. europa.eudrugs.com

Prevention of Opioid-Induced Vomiting in Dogs:

A study involving female dogs undergoing ovariohysterectomy demonstrated that premedication with maropitant significantly reduced the incidence of vomiting associated with morphine and acepromazine (B1664959) administration. nih.gov

| Treatment Group | Incidence of Vomiting |

| Saline Control | 50% (10/20 dogs) |

| Maropitant (30 mins prior) | 15% (3/20 dogs) |

This table shows the significant decrease in vomiting when maropitant was administered 30 minutes before the opioid and sedative. nih.gov

Antagonism of Diverse Emetogenic Stimuli (e.g., Apomorphine, Cisplatin, Syrup of Ipecac, Xylazine)

Research has demonstrated the antiemetic efficacy of maropitant citrate (B86180) anhydrous against various emetogens. europa.eueuropa.eueuropa.eu It effectively counteracts vomiting induced by substances that act on the chemoreceptor trigger zone (CTZ) and the emetic center in the brain, as well as those that act on the periphery. wikipedia.orgnih.gov

Apomorphine

Apomorphine is a centrally acting emetogen used in laboratory studies to induce vomiting. In vivo studies in dogs have shown that maropitant effectively prevents emesis caused by apomorphine. zoetisus.comzoetisus.com In a placebo-controlled study, dogs treated with maropitant showed a significantly lower incidence of vomiting compared to those who received a placebo. drugs.com The efficacy of maropitant against apomorphine-induced emesis was found to be comparable to other antiemetics like metoclopramide (B1676508) and chlorpromazine (B137089). nih.gov

Table 1: Efficacy of Maropitant Against Apomorphine-Induced Emesis in Dogs

| Treatment Group | Number of Dogs | Percentage of Dogs that Vomited | Data Source(s) |

|---|---|---|---|

| Maropitant | 12 | 33% | drugs.com |

Cisplatin

Cisplatin is a chemotherapy agent known for causing significant nausea and vomiting. zoetisus.comnih.gov Maropitant has proven to be highly effective in both preventing and treating emesis induced by cisplatin in dogs. nih.govresearchgate.net In studies evaluating the prevention of cisplatin-induced vomiting, a vast majority of dogs administered maropitant beforehand did not vomit, compared to a very small percentage in the placebo group. researchgate.net When used to treat ongoing emesis after cisplatin administration, maropitant significantly reduced the number of emetic events compared to a placebo. nih.gov

Table 2: Efficacy of Maropitant in Preventing Cisplatin-Induced Emesis in Dogs

| Treatment Group | Number of Dogs | Percentage of Dogs that Did Not Vomit | Data Source(s) |

|---|---|---|---|

| Maropitant | Not Specified | 94.9% | researchgate.net |

Table 3: Efficacy of Maropitant in Treating Cisplatin-Induced Emesis in Dogs

| Treatment Group | Mean Number of Emetic Events | Data Source(s) |

|---|---|---|

| Maropitant | 5.2 | nih.gov |

Syrup of Ipecac

Syrup of ipecac induces vomiting through peripheral action. drugs.comzoetisus.com Maropitant demonstrates significant efficacy in preventing emesis from this peripherally acting stimulus. europa.eunih.gov In laboratory studies, dogs treated with maropitant had a substantially lower incidence of vomiting after being given syrup of ipecac compared to the placebo group. drugs.comzoetisus.com Its effectiveness against ipecac-induced vomiting was superior to that of chlorpromazine and metoclopramide. nih.gov

Table 4: Efficacy of Maropitant Against Syrup of Ipecac-Induced Emesis in Dogs

| Treatment Group | Number of Dogs | Percentage of Dogs that Vomited | Data Source(s) |

|---|---|---|---|

| Maropitant (Injectable) | 12 | 25% | zoetisus.com |

| Maropitant (Tablets) | 12 | 33% | drugs.com |

Xylazine is another emetogen against which maropitant is effective, with studies particularly highlighting its use in cats. europa.eueuropa.eutodaysveterinarypractice.com Research shows that maropitant significantly reduces the number of emetic events caused by xylazine in felines. todaysveterinarypractice.com The route of administration impacts the level of efficacy, with intravenous administration completely preventing emesis in one study. todaysveterinarypractice.com

Table 5: Efficacy of Maropitant Against Xylazine-Induced Emesis in Cats

| Route of Administration | Reduction in Mean Emetic Events | Data Source(s) |

|---|---|---|

| Oral (PO) | 90% | todaysveterinarypractice.com |

| Subcutaneous (SC) | 76% | todaysveterinarypractice.com |

Investigational and Novel Pharmacological Applications of Maropitant Citrate Anhydrous

Research into Anti-Inflammatory Properties

The anti-inflammatory potential of maropitant (B1663616) citrate (B86180) is an emerging area of scientific inquiry. This is largely attributed to its mechanism of action, which involves the blockade of Substance P (SP) activity at the NK1 receptor, a key pathway in inflammatory processes.

Substance P, a neuropeptide of the tachykinin family, and its primary receptor, the neurokinin-1 receptor (NK1R), are integral to the development and modulation of inflammation. When released from nerve endings in response to tissue injury or irritation, SP binds to NK1Rs on various cells, including immune cells (mast cells, lymphocytes, macrophages), endothelial cells, and fibroblasts. nih.gov This binding triggers a cascade of pro-inflammatory events, including vasodilation, increased vascular permeability (plasma extravasation), and the release of other inflammatory mediators such as cytokines and histamine. mdpi.com

By competitively and selectively blocking the binding of SP to the NK1R, maropitant can interrupt this inflammatory cascade. glpbio.com This blockade is the primary mechanism through which maropitant is hypothesized to exert its anti-inflammatory effects. mdpi.com The presence of SP and NK1Rs in various tissues, including the skin and pancreas, suggests a broad potential for maropitant in treating inflammatory conditions in these organs. nih.govmdpi.com

Research has focused on the efficacy of maropitant citrate in specific inflammatory models, providing evidence for its potential therapeutic use.

Murine Ulcerative Dermatitis:

Idiopathic ulcerative dermatitis in C57BL/6 mice is a condition characterized by intense itching (pruritus), scratching, and subsequent skin lesions. nih.govokano-vet.com Substance P is strongly implicated in the "itch-scratch" cycle. okano-vet.comjst.go.jp A study investigating the use of maropitant citrate for this condition hypothesized that by blocking the NK1 receptor, maropitant would reduce the sensation of itch, leading to decreased scratching and allowing the skin to heal. nih.govokano-vet.com

The study demonstrated that treatment with maropitant citrate significantly reduced the size of ulcerative dermatitis lesions in mice. nih.govokano-vet.comresearchgate.net It also led to a significant decrease in pruritus scores compared to control animals. nih.gov These findings suggest that maropitant's ability to inhibit SP-mediated itching is a viable therapeutic strategy for this inflammatory skin condition. jst.go.jp

Table 1: Research Findings on Maropitant Citrate in Murine Ulcerative Dermatitis

| Finding | Outcome | Reference |

|---|---|---|

| Lesion Size | Significant reduction in the size of ulcerative dermatitis lesions. | nih.govokano-vet.comrsdjournal.org |

| Pruritus (Itching) | Significantly less pruritic compared to water-treated animals. | nih.gov |

| Mechanism | Inhibition of Substance P binding to the NK1 receptor, breaking the itch-scratch cycle. | nih.govokano-vet.comjst.go.jp |

Mouse Acute Pancreatitis:

Acute pancreatitis is a significant inflammatory disease. mdpi.com SP and NK1Rs are expressed in pancreatic tissue and are involved in the pro-inflammatory steps of the disease, such as edema, cytokine production, and infiltration of inflammatory cells. mdpi.com

In a mouse model of cerulein-induced acute pancreatitis, treatment with maropitant demonstrated significant anti-inflammatory effects. The study reported that maropitant administration led to:

A significant decrease in plasma levels of amylase and interleukin-6 (IL-6), both markers of pancreatic inflammation. mdpi.com

Inhibition of the infiltration of myeloperoxidase (MPO)-positive cells (a marker for neutrophils) in the pancreas. mdpi.com

These results indicate that by blocking NK1 receptors in the pancreas, maropitant can mitigate the inflammatory response in acute pancreatitis. mdpi.com

Table 2: Effects of Maropitant in a Mouse Model of Acute Pancreatitis

| Parameter Measured | Effect of Maropitant Treatment | Reference |

|---|---|---|

| Plasma Amylase Levels | Significantly lowered | mdpi.com |

| Plasma IL-6 Levels | Significantly lowered | mdpi.com |

| Inflammatory Cell Infiltration (MPO-positive cells) | Inhibited | mdpi.com |

Research into Analgesic Properties

The role of Substance P and the NK1 receptor in pain signaling pathways has prompted research into the analgesic properties of maropitant citrate. While its primary indication is not for pain management, evidence suggests it may have a role, particularly in visceral pain and as an adjunct to anesthesia. glpbio.comtodaysveterinarypractice.com

Substance P is a key neurotransmitter in the transmission of pain signals, particularly from the viscera (internal organs). okano-vet.comnih.gov It is released from primary afferent nerve fibers and acts on NK1 receptors located in the dorsal horn of the spinal cord, which is a critical area for pain processing. okano-vet.commakhillpublications.co Notably, a higher percentage of visceral afferent neurons contain SP compared to somatic afferents, suggesting a more significant role for NK1 receptor antagonists in managing visceral pain. nih.gov

By blocking the action of SP at these central and peripheral sites, maropitant can modulate the transmission of nociceptive signals. rsdjournal.org This mechanism provides a strong rationale for its potential efficacy in alleviating visceral pain. todaysveterinarypractice.comnih.govmdpi.com Studies in animal models have shown that NK1 receptor antagonists are effective for visceral pain resulting from stimuli in the bladder and colon. nih.gov

A significant body of research has demonstrated that maropitant has an anesthetic-sparing effect, meaning it reduces the required concentration of inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) to maintain a stable plane of anesthesia. nih.govokano-vet.com This effect is attributed to its antinociceptive properties. okano-vet.com

Multiple studies in dogs and cats have shown that the administration of maropitant significantly decreases the minimum alveolar concentration (MAC) of both sevoflurane and isoflurane during various surgical procedures, including ovariohysterectomy. okano-vet.comrsdjournal.orgnih.govmakhillpublications.codovepress.com For instance, in dogs undergoing laparoscopic ovarian stimulation, maropitant decreased the sevoflurane MAC by 24%. nih.govdovepress.comresearchgate.net A similar study in cats found a 15% reduction in sevoflurane MAC. todaysveterinarypractice.comnih.govdovepress.com Studies have also confirmed the isoflurane-sparing effect of maropitant in dogs and cats undergoing ovariohysterectomy. okano-vet.commakhillpublications.co

Table 3: Anesthetic-Sparing Effects of Maropitant

| Anesthetic Agent | Species | Finding | Reference |

|---|---|---|---|

| Sevoflurane | Dogs | 24% decrease in MAC during ovarian stimulation. | nih.govdovepress.comresearchgate.net |

| Sevoflurane | Cats | 15% decrease in MAC during ovarian stimulation. | todaysveterinarypractice.comnih.govdovepress.com |

| Isoflurane | Dogs | Significant reduction in intraoperative requirement. | okano-vet.com |

| Isoflurane | Cats | Significant reduction in intraoperative requirement. | makhillpublications.co |

| Sevoflurane | Dogs | MAC-BAR significantly reduced by maropitant alone. | jst.go.jp |

Maropitant is being investigated as a component of multimodal perioperative protocols to enhance analgesia and improve recovery. nih.govzeropainphilosophy.com Its use aims to reduce the need for traditional analgesics and manage side effects associated with them. cornell.edu

In dogs undergoing ovariohysterectomy, those treated with maropitant had significantly lower pain scores at the time of extubation compared to a control group. nih.gov Another study involving a continuous infusion of maropitant in cats undergoing the same procedure found that it decreased the number of rescue analgesic doses required in the postoperative period, suggesting greater comfort. nih.gov

While some studies show promise for maropitant as an adjunct analgesic, particularly for visceral pain, its efficacy as a sole analgesic agent is not strongly supported by current evidence. zeropainphilosophy.com Its role is likely most beneficial as part of a balanced, multimodal approach to perioperative pain management. mdpi.comzeropainphilosophy.com

Research into Antitussive Properties

The exploration of maropitant citrate anhydrous beyond its primary antiemetic function has led to significant research into its potential as a cough suppressant (antitussive). This interest is rooted in the compound's core mechanism of action involving the neurokinin-1 receptor (NK1R).

The cough reflex is a complex process involving both central and peripheral nervous system pathways. msdvetmanual.com A key neurotransmitter implicated in this reflex is Substance P. nih.govnih.gov Substance P, a type of tachykinin, binds to NK1 receptors located in the brainstem's cough center and on sensory nerves in the airways. nih.govnih.gov This binding action is involved in initiating the cough reflex and promoting neurogenic inflammation, which can further sensitize the airways. nih.govnih.gov

This compound functions as a selective and potent antagonist of the NK1 receptor. qingmupharm.comdrugs.com By binding to this receptor, it competitively inhibits Substance P from exerting its effects. qingmupharm.comwikipedia.org This blockade is believed to modulate the cough reflex through several mechanisms:

Central Action: Maropitant penetrates the central nervous system and acts on NK1 receptors in the brainstem, which is a site for the integration of the cough motor pattern. nih.gov This action may directly suppress the central component of the cough reflex. nih.gov

Peripheral Action: By blocking NK1 receptors on peripheral sensory nerves in the respiratory tract, maropitant may reduce the transmission of irritant signals that trigger a cough. nih.gov

Anti-inflammatory Effects: Substance P is a potent inflammatory agent in the airways that contributes to vasodilation and increased vascular permeability. nih.gov While maropitant's primary antitussive effect is thought to be through neural blockade, its ability to inhibit Substance P suggests a potential, though not fully established, role in mitigating neurogenic inflammation. wikipedia.org

Research has shown that NK1R antagonism has antitussive effects in canine models, suggesting that this mechanism is a viable target for cough suppression. msdvetmanual.commerckvetmanual.com

The theoretical antitussive properties of maropitant have been investigated in clinical settings, most notably for canine chronic bronchitis (CCB), a condition characterized by a persistent cough lasting two months or more and airway inflammation. nih.govcliniciansbrief.com

A prospective clinical trial evaluated the efficacy of maropitant in client-owned dogs with CCB. cliniciansbrief.comnih.gov The study's findings revealed a significant dichotomy in the drug's effects. Owners reported a significant decrease in both the frequency and severity of coughing in their dogs following a 14-day treatment period. nih.govcliniciansbrief.com However, when objective markers of inflammation were assessed via bronchoalveolar lavage (BAL), there was no corresponding improvement. The percentages of inflammatory cells, such as neutrophils and eosinophils, in the BAL fluid did not change significantly. nih.govcliniciansbrief.com

These preliminary results suggest that while maropitant may provide symptomatic relief of coughing, it does not address the underlying airway inflammation that defines CCB. nih.govcliniciansbrief.comnih.gov Therefore, its use as a sole treatment for CCB is considered unsuitable because it could mask the progression of the disease by reducing clinical signs without treating the inflammation. cliniciansbrief.com Further placebo-controlled studies are warranted to confirm its efficacy purely as a cough suppressant for other respiratory disorders. nih.govnih.gov

Interactive Table: Clinical Study of Maropitant in Canine Chronic Bronchitis

| Parameter | Finding | Statistical Significance | Reference |

|---|---|---|---|

| Cough Frequency & Severity (Owner Assessment) | Significantly decreased | P < .001 (frequency), P = .005 (VAS score) | nih.govnih.gov |

| Airway Inflammation (BAL Neutrophils) | No significant difference | P = .279 | nih.govnih.gov |

| Airway Inflammation (BAL Eosinophils) | No significant difference | P = .382 | nih.govnih.gov |

Exploration in Other Non-Emetic Clinical Conditions

The role of Substance P and NK1 receptors in pain and inflammation has prompted research into maropitant for a variety of other clinical conditions unrelated to emesis. vettimes.comtodaysveterinarypractice.com

Feline Idiopathic Cystitis (FIC) is a complex and often stress-related condition of the lower urinary tract in cats. It is believed to involve visceral pain and neurogenic inflammation. Maropitant is being explored as a potential therapy for FIC due to its known visceral analgesic effects. ctfassets.net By blocking Substance P, which is involved in pain pathways, maropitant may help alleviate the discomfort associated with this condition. vettimes.comresearchgate.net Additionally, its potential anti-inflammatory properties are of interest in managing the inflammatory component of FIC. vettimes.com While some clinicians are using maropitant for this purpose, there is currently a lack of robust clinical evidence to definitively establish its efficacy. vettimes.comvin.com

In inflammatory bowel disease (IBD), maropitant is sometimes used as an adjunctive therapy. vin.com The primary rationale is to manage the clinical signs of nausea and vomiting that frequently accompany the gastrointestinal inflammation associated with IBD. todaysveterinarypractice.com Beyond symptom management, there is a theoretical basis for its use related to its mechanism of action. Substance P and NK1 receptors are involved in gastrointestinal motility and inflammation. nih.gov Substance P can act as an inflammatory mediator in gastrointestinal diseases. nih.gov Therefore, blocking these receptors with an antagonist like maropitant could potentially have a direct anti-inflammatory effect on the gut mucosa, although this has not been conclusively proven in clinical IBD patients. One study in a mouse model of postoperative ileus found that maropitant did not inhibit leukocyte infiltration, suggesting it may not have a strong anti-inflammatory action in that specific context. nih.gov

Cats with chronic kidney disease (CKD) often suffer from complications such as vomiting and inappetence, which can lead to weight loss and a decline in condition. everycat.org The vomiting is suspected to be caused by uremic toxins stimulating the chemoreceptor trigger zone in the brain, an area where maropitant exerts its antiemetic effects. everycat.orgnih.gov

A significant blinded, placebo-controlled clinical trial investigated the chronic use of maropitant in cats with stable Stage II and III CKD that had clinical signs of vomiting and inappetence. nih.govnih.gov The study, conducted over a two-week period, yielded specific results:

Vomiting: There was a statistically significant decrease in the frequency of vomiting in the cats that received maropitant compared to the placebo group. nih.govnih.gov

Appetite and Weight: The study did not find statistically significant differences in appetite scores, activity scores, or body weight between the maropitant and placebo groups. nih.govnih.gov

Interactive Table: Clinical Trial of Maropitant in Feline Chronic Kidney Disease

| Outcome Measured | Result in Maropitant Group (vs. Placebo) | Statistical Significance | Reference |

|---|---|---|---|

| Vomiting Frequency | Statistically significant decrease | P < 0.01 | nih.govnih.gov |

| Appetite Score | No statistically significant difference | Not significant | nih.govnih.gov |

| Weight | No statistically significant difference | Not significant | nih.govnih.gov |

| Activity Score | No statistically significant difference | Not significant | nih.govnih.gov |

Research on Effects on Cardiovascular Parameters and Blood Pressure Regulation

Research into the pharmacological applications of this compound has extended to its effects on the cardiovascular system, particularly concerning blood pressure and heart rate regulation. Investigations have revealed that maropitant can induce transient cardiovascular changes, with the nature and significance of these effects often influenced by the patient's conscious state and concurrent medications.

A notable study investigated the effects of intravenous maropitant on arterial blood pressure in healthy adult Beagle dogs under different conditions: awake and under general anesthesia with different premedication protocols. nih.govfigshare.com The findings from this research provide crucial insights into the hemodynamic impact of maropitant.

In awake dogs with invasive blood pressure monitoring, the administration of maropitant was associated with a transient and statistically significant decrease in mean arterial pressure (MAP) and diastolic arterial pressure (DAP). nih.govplos.org This hypotensive effect was accompanied by a compensatory significant increase in heart rate (HR), likely a baroreflex response to the drop in blood pressure. nih.govplos.org

The cardiovascular effects of maropitant were more pronounced in anesthetized dogs, particularly when acepromazine (B1664959) was used as a premedication. plos.org In dogs premedicated with acepromazine and butorphanol, intravenous maropitant administration led to a clinically significant decrease in systolic arterial pressure (SAP), MAP, and DAP. nih.govplos.org In this group, the mean MAP dropped to hypotensive levels during the injection, without a significant compensatory increase in heart rate. nih.govplos.org This lack of a heart rate response is thought to be due to the sympatholytic and baroreceptor-inhibiting properties of acepromazine and the inhalant anesthetic isoflurane. plos.org

The proposed mechanism for maropitant-induced hypotension involves its action as a neurokinin-1 (NK-1) receptor antagonist. plos.orgmdpi.com Substance P, the natural ligand for NK-1 receptors, is involved in vasodilation. nih.gov By blocking these receptors, maropitant may interfere with the normal regulation of vascular tone, leading to a decrease in blood pressure. plos.orgmdpi.com The transient nature of this effect suggests a temporary modulation of the cardiovascular system. mdpi.com

Further research in cats undergoing ovariohysterectomy with maropitant infusion showed that a higher dose infusion protocol resulted in lower Doppler blood pressure and heart rate during the procedure. todaysveterinarypractice.com In a study on horses receiving repeated oral doses of maropitant, a decrease in heart rate was observed between the first and fifth day of administration, with some horses developing atrioventricular block. nih.gov

These findings underscore the importance of monitoring cardiovascular parameters, especially blood pressure and heart rate, during and after the intravenous administration of maropitant, particularly in anesthetized patients receiving other cardiovascular-acting drugs. plos.orgnih.gov

Detailed Research Findings

The following tables summarize the key quantitative findings from a pivotal study on the cardiovascular effects of intravenous maropitant in dogs.

| Condition | Parameter | Observation | Statistical Significance |

| Awake (Invasive BP) | MAP & DAP | Significant decrease during injection | p < 0.001 |

| Heart Rate | Significant increase during injection | p < 0.01 | |

| Anesthetized (Acepromazine premedication) | SAP | Significant decrease during injection | p < 0.01 |

| MAP & DAP | Significant decrease during injection | p < 0.001 | |

| MAP | Clinically significant hypotension (mean 54 ± 6 mmHg) | - | |

| Anesthetized (Dexmedetomidine premedication) | SAP, MAP, & DAP | Significant decrease at 16 minutes post-injection | p < 0.05 |

Preclinical and Clinical Research Methodologies for Maropitant Citrate Anhydrous

In Vitro Assay Development and Validation

The foundation of understanding maropitant's pharmacological activity lies in the development and validation of specific in vitro assays designed to characterize its interaction with the target receptor.

Receptor Binding and Functional Antagonism Assays (e.g., Substance P Activity)

Maropitant (B1663616) citrate (B86180) anhydrous functions by inhibiting the binding of Substance P (SP), a neuropeptide involved in numerous physiological processes including emesis, pain, and inflammation, to the NK-1 receptor. cliniciansbrief.comwikipedia.orgctfassets.net To quantify this interaction, receptor binding assays are employed. These assays are designed to determine the affinity of maropitant for the NK-1 receptor. While specific proprietary data on the initial development and validation of these assays for maropitant are not extensively detailed in publicly available literature, the general principles of such assays are well-established.

Typically, these assays would involve the use of cell lines genetically engineered to express the NK-1 receptor. Radioligand binding assays are a common method, where a radioactively labeled ligand with known affinity for the NK-1 receptor is used. The ability of maropitant to displace this radioligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki).

Functional antagonism assays are then used to confirm that this binding translates into a biological effect. These assays measure the ability of maropitant to inhibit the intracellular signaling cascade that is normally triggered by the binding of Substance P to the NK-1 receptor. This could involve measuring changes in second messengers, such as calcium mobilization or cyclic AMP (cAMP) levels, within the cells. The validation of these assays ensures their specificity, reproducibility, and relevance to the biological system being studied.

In Vivo Animal Models for Pharmacological Evaluation

Following in vitro characterization, the efficacy of maropitant citrate anhydrous is evaluated in various in vivo animal models that mimic specific clinical conditions.

Emesis Induction Models (e.g., Apomorphine, Cisplatin (B142131), Syrup of Ipecac, Xylazine)

A primary therapeutic application of maropitant is the prevention and treatment of vomiting. To assess its antiemetic properties, several well-established emesis induction models in dogs and cats have been utilized.

Apomorphine-Induced Emesis: Apomorphine is a potent emetic that acts centrally by stimulating dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CRTZ) of the brain. Preclinical studies in dogs have demonstrated that maropitant effectively prevents vomiting induced by apomorphine, highlighting its central antiemetic action.

Cisplatin-Induced Emesis: The chemotherapeutic agent cisplatin is a powerful emetogen that induces both acute and delayed vomiting through central and peripheral mechanisms. Research in dogs has shown that maropitant significantly reduces the frequency of vomiting episodes following cisplatin administration, indicating its efficacy against chemotherapy-induced nausea and vomiting.

Syrup of Ipecac-Induced Emesis: Syrup of ipecac induces vomiting primarily through peripheral irritation of the gastric mucosa and subsequent activation of vagal afferent nerves. Studies in dogs have confirmed that maropitant is effective in preventing emesis induced by syrup of ipecac, demonstrating its ability to block peripherally mediated vomiting pathways. ctfassets.net

Xylazine-Induced Emesis: Xylazine (B1663881), an alpha-2 adrenergic agonist, is known to induce emesis, particularly in cats. Preclinical research has shown that maropitant effectively reduces or prevents xylazine-induced vomiting in feline models, further supporting its broad-spectrum antiemetic activity.

| Emetogen | Species | Mechanism of Action | Efficacy of Maropitant |

|---|---|---|---|

| Apomorphine | Dog | Central (CRTZ stimulation) | Effective |

| Cisplatin | Dog | Central and Peripheral | Effective |

| Syrup of Ipecac | Dog | Peripheral (gastric irritation) | Effective |

| Xylazine | Cat | Central (alpha-2 adrenergic stimulation) | Effective |

Pain and Inflammation Models (e.g., Murine Ulcerative Dermatitis, Mouse Acute Pancreatitis)

The role of Substance P and NK-1 receptors in pain and inflammation has led to the investigation of maropitant's potential analgesic and anti-inflammatory effects.

Murine Ulcerative Dermatitis: In a mouse model of ulcerative dermatitis, a condition characterized by skin lesions and pruritus, treatment with maropitant citrate was shown to significantly reduce the size of the lesions. nih.govnih.govuspto.gov This effect is attributed to the blockade of Substance P's action, which is implicated in the itch-scratch cycle and neurogenic inflammation. nih.govnih.gov

Mouse Acute Pancreatitis: A study utilizing a mouse model of acute pancreatitis induced by cerulein demonstrated that maropitant possessed anti-inflammatory activity. nih.govnih.gov Treatment with maropitant resulted in a significant reduction in plasma amylase and interleukin-6 (IL-6) levels, as well as decreased infiltration of myeloperoxidase (MPO)-positive cells in the pancreas. nih.govnih.gov

| Model | Species | Key Findings with Maropitant |

|---|---|---|

| Murine Ulcerative Dermatitis | Mouse | Reduced lesion size |

| Mouse Acute Pancreatitis | Mouse | Decreased plasma amylase and IL-6, reduced inflammatory cell infiltration |

Cough Models (e.g., Canine Acute Cough Model)

Given the involvement of Substance P in the cough reflex, the potential antitussive effects of maropitant have been explored. In a study involving a canine acute cough model, the efficacy of maropitant was evaluated. nih.gov While one study on dogs with chronic bronchitis showed a decrease in cough frequency and severity with maropitant treatment, it did not concurrently improve airway inflammation. cliniciansbrief.comnih.govnih.gov Another study in an acute cough model did not find a significant antitussive effect. nih.gov These findings suggest that while maropitant may have some influence on the clinical signs of coughing, its role as a primary antitussive agent requires further investigation.

Nausea and Motion Sickness Models (e.g., Gerbil Foot-Tapping Model)

The central action of maropitant makes it a candidate for managing nausea and motion sickness.

Gerbil Foot-Tapping Model: The gerbil foot-tapping model is a behavioral assay used to assess the central nervous system activity of NK-1 receptor antagonists. nih.govuspto.govnih.govnih.gov In this model, the administration of an NK-1 receptor agonist induces a characteristic foot-tapping behavior. nih.gov Studies have shown that maropitant effectively inhibits this agonist-induced foot-tapping, demonstrating its ability to penetrate the blood-brain barrier and exert a functional blockade of central NK-1 receptors. uspto.govnih.gov This central activity is crucial for its efficacy in preventing motion sickness. Research has shown that maropitant inhibits foot-tapping for a significantly longer duration compared to other NK-1 receptor antagonists. nih.gov

Bioanalytical Methods for Quantification

The quantification of maropitant citrate in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Highly sensitive and specific analytical methods are required to accurately measure drug concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent and widely used bioanalytical method for the quantitative determination of maropitant citrate in plasma and serum. nih.govnih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low drug concentrations.

The methodology typically involves protein precipitation from the plasma sample, often using acetonitrile (B52724), to remove interfering proteins. nih.gov An internal standard, such as d4-buprenorphine, is added to the sample prior to processing to account for variability during sample preparation and analysis. nih.gov

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution of mobile phases, commonly consisting of acetonitrile and water with an additive like formic acid. nih.gov The separated analyte is then introduced into a tandem mass spectrometer for detection. Quantification is performed using multiple reaction monitoring (MRM) in positive ionization mode, which involves monitoring a specific precursor ion to product ion transition for both maropitant and the internal standard. nih.govresearchgate.net

This LC-MS/MS method is validated to ensure its accuracy, precision, linearity, and sensitivity. nih.gov For maropitant citrate, the technique has been optimized to achieve a low limit of quantitation (LOQ), often around 0.1 ng/mL, and a limit of detection (LOD) of approximately 0.05 ng/mL. nih.gov The calibration curves for quantification are typically linear over a wide concentration range, with correlation coefficients greater than 0.99. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Maropitant Citrate Quantification

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Plasma |

| Sample Preparation | Protein precipitation with acetonitrile |

| Internal Standard | d4-buprenorphine |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and water with 0.2% formic acid |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantitation (LOQ) | 0.1 ng/mL nih.gov |

| Limit of Detection (LOD) | ~0.05 ng/mL nih.gov |

Study Design Considerations in Pharmacological Research

The evaluation of the efficacy and pharmacokinetics of this compound relies on robust and well-designed clinical and preclinical studies. Specific study designs are employed to minimize bias and ensure the validity of the research findings.

Randomized controlled trials (RCTs) are a cornerstone in evaluating the efficacy of maropitant citrate. nih.govresearchgate.netsemanticscholar.org In these studies, subjects are randomly assigned to receive either maropitant citrate or a control, which could be a placebo or another active treatment. nih.govnih.govnih.gov This randomization process helps to ensure that the treatment groups are comparable at the start of the trial, minimizing the risk of bias in the results. For instance, in studies assessing the effectiveness of maropitant in preventing vomiting due to various stimuli, dogs were randomly allocated to either the maropitant group or a placebo group. nih.govsemanticscholar.org

To further reduce bias, many studies on maropitant citrate employ a placebo-controlled and blinded design. nih.govnih.govnih.govresearchgate.net In a placebo-controlled trial, one group of subjects receives an inactive substance (placebo) that is identical in appearance to the active drug being tested. This allows researchers to differentiate the pharmacological effects of the drug from the psychological effects of receiving a treatment (the placebo effect).

Blinding is another critical component of these study designs. In a single-blind study, the subjects are unaware of which treatment they are receiving. In a double-blind study, neither the subjects nor the researchers interacting with them know who is receiving the active drug and who is receiving the placebo. nih.gov This prevents conscious or subconscious bias from influencing the study's outcomes. For example, a study evaluating the effect of maropitant on tranexamic acid-evoked emesis in dogs used a prospective, blinded, placebo-controlled, randomized, crossover design. nih.gov

Crossover study designs are frequently utilized in the pharmacological research of maropitant citrate. nih.govnih.govresearchgate.net In this type of study, each subject serves as their own control by receiving all treatments being tested at different times. blogspot.com For example, a dog might receive maropitant citrate during one period and a placebo during another period, with a "washout" period in between to ensure the effects of the first treatment have dissipated before the second one begins. nih.govnih.gov

This design is particularly advantageous because it reduces the impact of individual variability between subjects, as each subject is compared against themselves. blogspot.com This can lead to more precise results with a smaller number of participants. blogspot.com Crossover designs have been used to evaluate the efficacy of maropitant in preventing motion sickness in dogs and in inhibiting tranexamic acid-induced vomiting. nih.govnih.gov

Table 2: Comparison of Study Designs Used in Maropitant Citrate Research

| Study Design | Key Features | Application in Maropitant Research |

| Randomized Controlled Trial (RCT) | - Random assignment of subjects to treatment groups.- Minimizes selection bias. | - Evaluating the efficacy of maropitant for preventing cisplatin-induced emesis. researchgate.net |

| Placebo-Controlled | - Includes a group receiving an inactive substance (placebo).- Differentiates drug effects from placebo effects. | - Assessing the efficacy of maropitant for managing chronic vomiting in cats with chronic kidney disease. nih.govnih.gov |

| Blinded Design | - Subjects and/or researchers are unaware of treatment allocation.- Reduces observer and subject bias. | - Used in conjunction with placebo-controlled and crossover designs to enhance objectivity. nih.gov |

| Crossover Design | - Each subject receives all treatments at different times.- Subjects serve as their own controls, reducing inter-individual variability. | - Evaluating the efficacy of maropitant in preventing motion sickness. nih.gov |

Bioequivalence and Dissolution Studies for Generic Formulations

With the advent of generic versions of maropitant citrate, bioequivalence studies are essential to ensure that the generic product performs in the same way as the innovator (brand-name) drug. fda.govfda.govfda.gov These studies are crucial for the approval of generic drugs by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govdvm360.com

Bioequivalence is typically assessed by comparing the rate and extent of absorption of the active ingredient from the generic and innovator products in a small group of healthy subjects. nih.gov The key pharmacokinetic parameters measured are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). fda.govfda.gov For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the generic to the innovator product's Cmax and AUC must fall within the range of 80% to 125%. nih.gov

In some cases, in vivo bioequivalence studies can be waived for certain strengths of a generic drug if in vitro dissolution studies demonstrate that the different strengths have comparable dissolution profiles to the strength that was tested in vivo. fda.govfda.gov Dissolution testing is an in vitro method that measures the rate and extent to which the active pharmaceutical ingredient dissolves from a solid dosage form, such as a tablet, under specified conditions. nih.govnih.gov

For maropitant citrate tablets, dissolution studies are conducted using a USP Method 2 (paddles) apparatus in a dissolution medium of 0.1N HCl. fda.gov If all tablet strengths demonstrate rapid dissolution (e.g., ≥ 85% in less than 15 minutes), a biowaiver for the in vivo bioequivalence studies for the other strengths may be granted. fda.govfda.gov

Table 3: Key Parameters in Bioequivalence and Dissolution Studies for Generic Maropitant Citrate

| Study Type | Key Parameters | Acceptance Criteria |

| Bioequivalence | - Maximum Plasma Concentration (Cmax)- Area Under the Curve (AUC) | - 90% Confidence Interval for the ratio of generic to innovator product for Cmax and AUC must be within 80-125%. nih.gov |

| Dissolution | - Percentage of drug dissolved over time | - For biowaiver consideration, ≥ 85% dissolution in less than 15 minutes. fda.govfda.gov |

Drug Interaction Research with Maropitant Citrate Anhydrous

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the effects of co-administered drugs on the absorption, distribution, metabolism, and excretion of maropitant (B1663616).

Competition for Plasma Protein Binding

Maropitant is highly bound to plasma proteins, with a binding rate exceeding 99%. europa.eueuropa.eu This high degree of binding means that it may compete with other highly protein-bound drugs for the same binding sites on plasma proteins. europa.eueuropa.eu When administered concurrently, drugs such as non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and certain behavior-modifying medications can compete with maropitant. wikipedia.orgvcahospitals.com This competition can lead to an increase in the concentration of the unbound, pharmacologically active form of either drug in the bloodstream, potentially altering their effects and side effect profiles. wikipedia.org Therefore, caution is advised when co-administering maropitant with other highly protein-bound medications. wikipedia.orgdvm360.com

Table 1: Drugs with Potential for Plasma Protein Binding Competition with Maropitant

| Drug Class | Examples |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Carprofen, Meloxicam (B1676189) |

| Anticonvulsants | Phenobarbital |

| Behavioral Medications | Fluoxetine, Clomipramine |

Interactions with Metabolic Enzyme Systems (e.g., CYP Inhibitors/Inducers)

Maropitant is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. europa.eu In dogs, the specific isoenzymes involved are CYP2D15 and CYP3A12. europa.euwikipedia.org In cats, CYP1A and CYP3A-related enzymes are responsible for its metabolism. zoetisus.comeuropa.eu

The co-administration of drugs that inhibit or induce these CYP enzymes can significantly alter the metabolism and clearance of maropitant.

CYP Inhibitors: Drugs that inhibit the activity of these enzymes can decrease the metabolism of maropitant, leading to higher plasma concentrations and a prolonged half-life. This can increase the risk of dose-dependent adverse effects. Examples of medications that are known CYP inhibitors and should be used with caution include certain antifungals and antibiotics. vcahospitals.com

CYP Inducers: Conversely, drugs that induce the activity of these CYP enzymes can accelerate the metabolism of maropitant, resulting in lower plasma concentrations and potentially reduced efficacy.

Repeated dosing of maropitant can lead to the saturation of CYP2D15, causing the drug to accumulate due to reduced clearance. wikipedia.org This highlights the importance of adhering to recommended dosing intervals to prevent drug accumulation. wikipedia.org

Table 2: Examples of Drugs Interacting with Cytochrome P450 Enzymes

| Interaction Type | Drug Examples | Potential Effect on Maropitant |

| CYP Inhibition | Ketoconazole, Itraconazole, Erythromycin, Chloramphenicol | Increased plasma concentration and potential for toxicity |

| CYP Induction | Phenobarbital | Decreased plasma concentration and potential for reduced efficacy |

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects at the site of action.

Concomitant Use with Calcium Channel Antagonists

Maropitant has an affinity for calcium channels. europa.eueuropa.eu Although its primary mechanism of action is as an NK1 receptor antagonist, this affinity for calcium channels necessitates caution when it is used concurrently with calcium channel antagonists, which are medications often used for treating cardiovascular conditions like hypertension. europa.euwikipedia.org The simultaneous use could theoretically lead to additive effects on calcium channels, although the clinical significance of this interaction is not fully established.

Interactions with Anesthetic Agents and Opioids

Research has demonstrated that maropitant can interact with anesthetic agents and opioids, influencing their effects.

Anesthetic Agents: Maropitant has been shown to decrease the minimum alveolar concentration (MAC) of sevoflurane (B116992), an inhalant anesthetic, in both dogs and cats. nih.gov This suggests that maropitant may have an anesthetic-sparing effect, potentially allowing for lower doses of inhalant anesthetics during surgical procedures. nih.gov

Opioids: The use of opioids, such as morphine and hydromorphone, for pain management is often associated with nausea and vomiting. nih.gov Studies have shown that premedication with maropitant can significantly reduce the incidence of opioid-induced vomiting in dogs and cats. nih.govnih.gov For instance, one study found that administering maropitant an hour before hydromorphone premedication prevented vomiting and signs of nausea. nih.gov Another study reported that maropitant significantly decreased the incidence of vomiting when given 30 minutes prior to morphine and acepromazine (B1664959). nih.gov In cats, oral administration of maropitant 2-2.5 hours before morphine and dexmedetomidine (B676) significantly reduced the incidence of retching and vomiting. nih.gov Furthermore, maropitant has been associated with a faster return to feeding post-operatively in dogs that received morphine. wagwalking.com

Table 3: Summary of Maropitant Interactions with Anesthetic Agents and Opioids

| Interacting Drug(s) | Species | Observed Effect |

| Sevoflurane | Dogs and Cats | Decreased minimum alveolar concentration (MAC) |

| Hydromorphone | Dogs | Prevention of vomiting and signs of nausea |

| Morphine and Acepromazine | Dogs | Significant decrease in the incidence of vomiting |

| Morphine and Dexmedetomidine | Cats | Significant reduction in retching and vomiting |

| Morphine | Dogs | Faster return to feeding post-operatively |

Formulation Science and Drug Delivery Research for Maropitant Citrate Anhydrous

Excipient Selection and Their Impact on Formulation Performance

Excipients are inactive ingredients that serve various purposes in a drug formulation, such as aiding solubility, ensuring stability, and preventing microbial growth. The selection of appropriate excipients is critical to the performance and toleration of the final product. The commercial injectable formulation of maropitant (B1663616) contains maropitant (as maropitant citrate), sulphobutylether-β-cyclodextrin (SBECD), meta-cresol as a preservative, and water for injection. nih.govnih.govfda.report

Maropitant free base is soluble in organic solvents but has limited solubility in water. google.comgoogle.com To create an aqueous solution suitable for injection, a solubilizing agent is necessary. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, are widely used in pharmaceuticals to enhance the solubility and stability of poorly soluble drugs. nih.govnih.govmdpi.com

In maropitant formulations, sulphobutylether-β-cyclodextrin (SBECD) is the preferred solubilizer. google.comgoogleapis.com The SBECD molecule forms a non-covalent inclusion complex with the maropitant molecule, effectively entrapping it within its hydrophobic cavity. nih.govnih.gov This complexation improves the solubility of maropitant in the aqueous medium and plays a crucial role in enhancing the stability of the drug in the formulation. nih.govgoogleapis.com Furthermore, by encapsulating the drug, the cyclodextrin (B1172386) limits the amount of free maropitant in the solution, which helps to reduce irritation and pain at the injection site. nih.gov Research has shown that SBECD is particularly preferred due to the improved solubility it imparts to maropitant. google.comgoogleapis.com

Table 1: Key Components in an Injectable Maropitant Formulation

| Component | Function | Role in Performance |

|---|---|---|

| Maropitant citrate (B86180) | Active Pharmaceutical Ingredient | Provides the therapeutic effect. |

| Sulphobutylether-β-cyclodextrin (SBECD) | Solubilizer / Complexing Agent | Increases aqueous solubility of maropitant and reduces injection site irritation by limiting free drug concentration. nih.govgoogle.com |

| Meta-cresol | Preservative | Prevents microbial growth in the multi-dose vial. nih.govgoogle.com |

Injectable formulations packaged in multi-dose vials require a preservative to prevent microbial contamination after the vial has been punctured. The selection of a preservative is challenging, as it must be effective against microorganisms without compromising the stability of the active ingredient or causing unacceptable local tissue reactions.